molecular formula C11H20N2O3 B13616732 tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate

tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate

Cat. No.: B13616732
M. Wt: 228.29 g/mol
InChI Key: MUFIBEGYHVQNIM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 2-methylprop-2-enamido (methacrylamido) substituent. The Boc group is widely utilized in organic synthesis to protect amine functionalities during multi-step reactions, particularly in peptide and polymer chemistry . While direct pharmacological data for this specific compound are absent in the provided evidence, structural analogs highlight its role as an intermediate in synthesizing bioactive molecules, such as cannabinoid receptor ligands and benzimidazolone-based inhibitors .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-[2-(2-methylprop-2-enoylamino)ethyl]carbamate

InChI

InChI=1S/C11H20N2O3/c1-8(2)9(14)12-6-7-13-10(15)16-11(3,4)5/h1,6-7H2,2-5H3,(H,12,14)(H,13,15)

InChI Key

MUFIBEGYHVQNIM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally involves the formation of an amide bond between a tert-butyl carbamate-protected aminoethyl derivative and an acrylamide or methacrylamide derivative . The key step is the acylation of the amino group with an activated acrylamide species under controlled conditions to yield the enamido functionality.

Typical Synthetic Route

A common and well-documented synthetic route includes the following steps:

  • Step 1: Preparation of tert-butyl N-(2-aminoethyl)carbamate (Boc-protected ethylenediamine derivative).
    This intermediate is commercially available or synthesized by reacting ethylenediamine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

  • Step 2: Acylation with 2-methylprop-2-enoyl chloride (methacryloyl chloride).
    The Boc-protected amine is reacted with methacryloyl chloride in an organic solvent such as dichloromethane, in the presence of a base like triethylamine, at low temperature (0°C to room temperature) to form the target enamido carbamate.

Reaction conditions:

  • Solvent: Dichloromethane (or other aprotic organic solvents)
  • Temperature: 0°C to room temperature
  • Atmosphere: Inert (nitrogen or argon) to prevent moisture interference
  • Base: Triethylamine or similar to scavenge HCl formed

Industrial Scale and Optimization

In industrial settings, the synthesis is adapted to batch or continuous flow reactors with precise control over temperature, reagent addition rates, and solvent composition to optimize yield and purity. Purification is generally achieved by recrystallization or chromatographic techniques.

Detailed Research Outcomes and Data Tables

Reaction Yields and Conditions

Step Reagents & Conditions Yield (%) Notes
Boc-protection of ethylenediamine Ethylenediamine + di-tert-butyl dicarbonate, base, room temp 85-90% High purity Boc-protected amine obtained
Acylation with methacryloyl chloride Boc-protected amine + methacryloyl chloride, triethylamine, DCM, 0-25°C 75-85% Controlled addition crucial to minimize side-products

Purification and Characterization

  • Purification: Silica gel column chromatography or recrystallization from ethyl acetate/hexane mixtures.
  • Characterization: Confirmed by NMR (1H and 13C), IR spectroscopy, and mass spectrometry.
  • Typical NMR data: Signals corresponding to tert-butyl group (singlet around 1.4 ppm), vinyl protons of enamido group (5.5-6.5 ppm), and ethylene linker protons (3.0-4.0 ppm).

Alternative Synthetic Approaches and Comparative Analysis

Alternative Routes

  • Michael addition approach: Direct conjugate addition of Boc-protected aminoethyl derivatives to methacrylamide derivatives under basic catalysis, though less common due to selectivity issues.

  • Use of activated esters: Preparation of methacrylate NHS (N-hydroxysuccinimide) esters for milder coupling with Boc-protected amines.

Comparison of Methods

Method Advantages Disadvantages Industrial Suitability
Acyl chloride route High reactivity, good yields Requires moisture-free conditions, HCl by-product High, with proper equipment
Activated ester route Milder conditions, less side reactions Additional step to prepare ester Moderate
Michael addition Simpler reagents Lower selectivity, side reactions Low

Notes on Related Synthetic Methods from Literature

While direct literature on This compound is limited, related carbamate derivatives such as tert-butyl 2-(methylamino)ethylcarbamate have been synthesized via multi-step reduction and protection strategies involving N-tert-butyloxycarbonyl-1,2-ethylenediamine and paraformaldehyde, followed by sodium borohydride reduction in aprotic solvents like tetrahydrofuran or dimethylformamide. These methods emphasize high yield, low cost, and industrial scalability, which could be adapted for the target compound synthesis with appropriate modifications to introduce the enamido group.

Chemical Reactions Analysis

tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations:

  • Methacrylamido vs. Benzimidazolone : The methacrylamido group enables radical polymerization, whereas benzimidazolone derivatives are tailored for bioactivity in enzyme inhibition .
  • Azide vs. Bromoalkyl : Azide-functionalized carbamates facilitate click chemistry, while bromoalkyl groups are pivotal in nucleophilic substitution reactions .

Physicochemical and Toxicological Properties

  • Solubility : The Boc group enhances lipophilicity, but polar substituents (e.g., azides or hydroxyl groups) improve aqueous solubility. For example, tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate exhibits higher water solubility due to its ethylene glycol chain .
  • Stability : Methacrylamido-containing carbamates may require storage at low temperatures to prevent premature polymerization, whereas bromoalkyl analogs are light-sensitive .
  • However, Boc-protected compounds generally exhibit lower toxicity due to reduced metabolic activation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves reacting tert-butyl carbamate with acrylamide derivatives under controlled conditions. A common approach uses di-tert-butyl dicarbonate (Boc₂O) to introduce the carbamate group, followed by coupling with 2-(2-methylprop-2-enamido)ethylamine. Solvents like dichloromethane or tetrahydrofuran are employed, with triethylamine as a base to neutralize HCl generated during Boc protection. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:Boc₂O) are critical for minimizing side products. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. Which analytical techniques are most effective for structural characterization of this compound, and how should data be cross-validated?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are primary tools. For NMR, key signals include the tert-butyl singlet (~1.4 ppm) and acrylamide NH protons (~6–8 ppm). HRMS confirms the molecular ion ([M+H]⁺ expected for C₁₁H₂₁N₂O₃: 253.15). Crystallographic validation using programs like SHELXL (for single-crystal X-ray diffraction) resolves ambiguities in stereochemistry or hydrogen bonding .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

  • Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions due to the labile Boc group. Stability studies show decomposition >5% after 6 months at 25°C. Storage at –20°C in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile under nitrogen atmosphere is recommended. Periodic analysis via thin-layer chromatography (TLC) or HPLC monitors degradation (e.g., free amine formation at Rf = 0.2 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting or HRMS adducts) during characterization?

  • Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or diastereomeric impurities. For NMR, variable-temperature experiments (VT-NMR) distinguish dynamic processes (e.g., rotamers). HRMS adducts (e.g., Na⁺/K⁺) are mitigated by using formic acid in electrospray ionization. Computational tools (e.g., Gaussian for DFT calculations) predict NMR shifts and compare with experimental data to validate assignments .

Q. What experimental strategies are optimal for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) in real time, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For enzyme inhibition assays, pre-incubate the compound with the target (e.g., serine proteases) and monitor activity via fluorogenic substrates (e.g., AMC release at λex/em = 380/460 nm). Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies .

Q. How can computational methods be integrated with experimental data to predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Transition state modeling (e.g., IRC calculations in Gaussian) identifies plausible pathways for acrylamide group reactions. Machine learning models (e.g., Chemprop) trained on reaction databases prioritize conditions (catalysts, solvents) for Suzuki-Miyaura coupling or Michael additions .

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